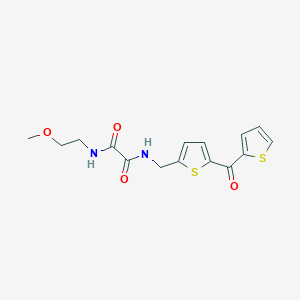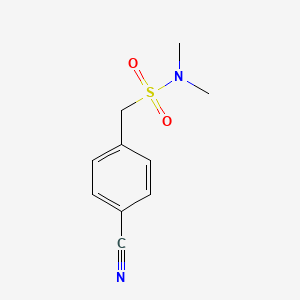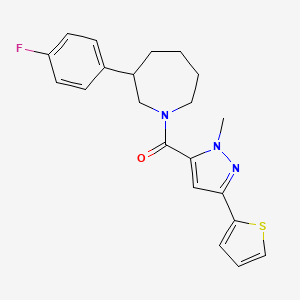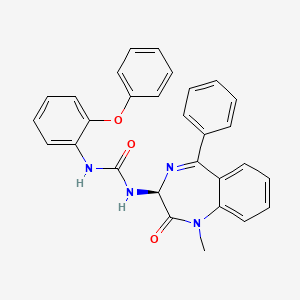![molecular formula C11H15N3O B2469475 4-[(3-Aminophenyl)methyl]piperazin-2-one CAS No. 1016734-75-0](/img/structure/B2469475.png)
4-[(3-Aminophenyl)methyl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Aminophenyl)methyl]piperazin-2-one” is a chemical compound with the CAS Number: 1016734-75-0 . It has a molecular weight of 205.26 and its IUPAC name is 4-(3-aminobenzyl)-2-piperazinone . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-[(3-Aminophenyl)methyl]piperazin-2-one”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-[(3-Aminophenyl)methyl]piperazin-2-one” is 1S/C11H15N3O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“4-[(3-Aminophenyl)methyl]piperazin-2-one” is a powder that is stored at room temperature . Its molecular formula is C11H15N3O and it has a molecular weight of 205.26 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of various piperazine derivatives, including 4-[(3-Aminophenyl)methyl]piperazin-2-one, and evaluated their antimicrobial activities. Some of these compounds displayed good to moderate activities against test microorganisms (Bektaş et al., 2007).
Pharmacological Evaluation
In research conducted by Kumar et al. (2017), novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, including 4-[(3-Aminophenyl)methyl]piperazin-2-one, were synthesized and evaluated for their antidepressant and antianxiety activities in albino mice (Kumar et al., 2017).
Insecticidal Properties
Cai et al. (2010) investigated the insecticidal properties of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine, a compound structurally related to 4-[(3-Aminophenyl)methyl]piperazin-2-one, against the armyworm Pseudaletia separata. Their study provides insights into the potential insecticidal application of such compounds (Cai et al., 2010).
Anticonvulsant and Antimicrobial Effects
Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including those with piperazine structures like 4-[(3-Aminophenyl)methyl]piperazin-2-one, and assessed their potential anticonvulsant and antimicrobial activities. Certain derivatives exhibited notable effects in these areas (Aytemir et al., 2004).
Luminescent Properties and Electron Transfer
Gan et al. (2003) examined the luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides, which can offer insights into the properties of 4-[(3-Aminophenyl)methyl]piperazin-2-one in similar applications (Gan et al., 2003).
Bioactivity of Piperazine Derivatives
Gul et al. (2019) synthesized new Mannich bases, including piperazine derivatives, and evaluated their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This research contributes to understanding the potential bioactivities of piperazine compounds like 4-[(3-Aminophenyl)methyl]piperazin-2-one (Gul et al., 2019).
CO2 Capture Characterization
Li et al. (2013) characterized blends of piperazine for CO2 capture. Although this study did not directly involve 4-[(3-Aminophenyl)methyl]piperazin-2-one, it provides insight into the broader applications of piperazine compounds in environmental technology (Li et al., 2013).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “4-[(3-Aminophenyl)methyl]piperazin-2-one” are not mentioned in the available literature, the compound’s potential for pharmaceutical applications, given the wide range of biological and pharmaceutical activity of piperazine derivatives, suggests promising future research directions .
Eigenschaften
IUPAC Name |
4-[(3-aminophenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSLZAJVQONFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Aminophenyl)methyl]piperazin-2-one | |
CAS RN |
1016734-75-0 |
Source


|
| Record name | 4-[(3-aminophenyl)methyl]piperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)

![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2469414.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)